2-Bromobenzyl-(4-chlorophenyl)ether

Description

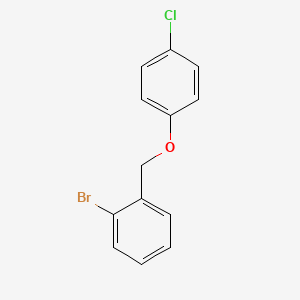

2-Bromobenzyl-(4-chlorophenyl)ether (IUPAC name: 1-bromo-2-[(4-chlorophenoxy)methyl]benzene) is a halogenated aromatic ether with the molecular formula C₁₃H₁₀BrClO and a molecular weight of 297.58 g/mol . Its structure consists of a benzyl group substituted with bromine at the 2-position and a 4-chlorophenyl ether moiety (Figure 1). This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis due to its reactivity in cross-coupling reactions and functional group transformations .

Properties

IUPAC Name |

1-bromo-2-[(4-chlorophenoxy)methyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrClO/c14-13-4-2-1-3-10(13)9-16-12-7-5-11(15)6-8-12/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFTSYQFTFINZDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC=C(C=C2)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromobenzyl-(4-chlorophenyl)ether can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 2-bromobenzyl bromide with 4-chlorophenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Synthetic Routes and Alkylation/Halogenation

The compound can be synthesized via sequential alkylation and halogenation steps, as demonstrated in protocols for related aryl ethers. For example:

-

Alkylation : Phenol derivatives undergo nucleophilic substitution with alkyl halides under basic conditions (e.g., NaOH in DMSO at 140°C) to form ether linkages .

-

Halogenation : Bromination of alkyl phenyl ethers using brominating agents like HBr/H₂O₂ under controlled conditions yields para-brominated products .

Example Synthesis (adapted from ):

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 1 | Phenol + n-butyl bromide, NaOH, DMSO, 93°C, 12 h | n-butyl phenyl ether | 85% |

| 2 | HBr, H₂O₂, 30°C, 3.25 h | n-butyl 4-bromophenyl ether | 94.7% (GLC purity) |

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the benzyl position is reactive in Pd-catalyzed coupling reactions. Key examples include:

-

Buchwald-Hartwig Amination : Using Pd(OAc)₂/DPEphos and NaOtBu in toluene at 120°C, bromobenzyl ethers react with amines to form aryl amines .

-

Suzuki-Miyaura Coupling : Bromo-substituted ethers undergo coupling with arylboronic acids under Pd catalysis (e.g., Pd₂(dba)₃/Xantphos) .

| Substrate | Catalyst/Ligand | Base | Solvent | Temp/Time | Yield |

|---|---|---|---|---|---|

| Bromobenzyl ether | Pd(OAc)₂/DPEphos | NaOtBu | Toluene | 120°C, 15 h | 71–99% |

Radical Bromination and Oxidation Pathways

N-Bromosuccinimide (NBS)-mediated bromination and oxidation are feasible:

-

Radical Bromination : Electron-deficient aromatic rings facilitate dibromination, forming intermediates that decompose to esters in basic conditions .

-

Oxidative Cleavage : Electron-rich systems favor aldehyde formation via carbocation intermediates (e.g., benzylic carbocation 5 ↔ 6 ) .

-

Pathway A: Single bromination → carbocation → aldehyde.

-

Pathway B: Double bromination → dibromo intermediate → ester.

Functionalization via Nucleophilic Substitution

The chlorophenyl group can participate in nucleophilic aromatic substitution (SNAr) under harsh conditions. For example:

-

Chlorine Displacement : High-temperature reactions with strong nucleophiles (e.g., amines or alkoxides) yield substituted derivatives .

Biological Activity and Derivatives

Analogous bromo/chloro aryl ethers exhibit bioactivity, such as:

-

Topoisomerase Inhibition : Bromobenzyl-tethered thienopyrimidines show dual anticancer/anti-inflammatory activity via Topo I/II inhibition .

-

COX-2 Selectivity : Derivatives with bromobenzyl groups display selective COX-2 inhibition (e.g., compound 7a with IC₅₀ = 0.82 µM for COX-2 vs. >100 µM for COX-1) .

Stability and Degradation

Scientific Research Applications

Organic Chemistry

2-Bromobenzyl-(4-chlorophenyl)ether is frequently used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in the development of new compounds.

Recent studies have highlighted the compound's potential biological activities:

-

Antimicrobial Properties : The compound has shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate effective inhibition at concentrations ranging from 15.625 to 125 μM.

Table 1: Antimicrobial Activity

Bacterial Strain MIC (μM) Staphylococcus aureus 15.625 - 62.5 Enterococcus faecalis 62.5 - 125 Escherichia coli 125 - Anticancer Activity : Preliminary investigations suggest that this compound can induce apoptosis in various cancer cell lines, potentially through the activation of caspase pathways. In studies involving breast cancer cell lines, treatment resulted in significant reductions in cell viability with estimated IC50 values around 30 μM.

Case Study: Anticancer Effects

A specific study focused on the effects of this compound on human breast cancer cells demonstrated its ability to reduce cell viability significantly after a treatment period of 48 hours.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on enzymes such as monoamine oxidase (MAO), which is relevant in treating neurodegenerative diseases. Initial results indicate that it may serve as a selective inhibitor, although further research is needed to establish its efficacy and mechanism of action.

Mechanism of Action

The mechanism of action of 2-Bromobenzyl-(4-chlorophenyl)ether involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes. In the context of anticancer research, it may interfere with cellular signaling pathways and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Key Properties of 2-Bromobenzyl-(4-chlorophenyl)ether

Comparison with Structurally Similar Compounds

The following compounds are structurally related to this compound, differing in substituents, molecular weight, and applications.

2-Bromobenzyl-(4-tert-butylphenyl)ether

- Molecular Formula : C₂₀H₂₅BrO

- Molecular Weight : 361.32 g/mol

- Substituents : 2-bromobenzyl, 4-tert-butylphenyl ether

- Key Differences : The bulky tert-butyl group enhances lipophilicity, reducing solubility in polar solvents. This modification is advantageous in lipid-soluble drug intermediates .

- Applications : Used in medicinal chemistry for synthesizing hydrophobic active pharmaceutical ingredients (APIs) .

4-Chlorophenyl Phenyl Ether

- Molecular Formula : C₁₂H₉ClO

- Molecular Weight : 204.65 g/mol

- Substituents : Chlorine at the 4-position of one phenyl ring.

- Key Differences : Simpler structure lacking the brominated benzyl group. Higher volatility due to lower molecular weight.

- Applications : Analytical standard for environmental monitoring; regulated under EPCRA due to persistence .

2-Bromophenyl Phenyl Ether

- Molecular Formula : C₁₂H₉BrO

- Molecular Weight : 249.10 g/mol

- Substituents : Bromine at the 2-position of one phenyl ring.

- Key Differences : Bromine substitution instead of chlorine alters electronic properties, increasing reactivity in electrophilic substitutions.

- Applications : Intermediate in flame retardants and polymer additives .

3-(4-Bromophenoxy)benzyl 2-(4-chlorophenyl)-2-ethylpropyl Ether

- Molecular Formula : C₂₄H₂₄BrClO₂

- Molecular Weight : 459.80 g/mol

- Substituents : Complex branched alkyl chain and dual halogenation.

- Key Differences : Increased steric hindrance and molecular weight limit diffusion but enhance thermal stability.

- Applications : Specialty chemical in high-performance material synthesis .

2-Bromobenzyl-(3,5-dichlorophenyl)ether

- Molecular Formula : C₁₃H₉BrCl₂O

- Molecular Weight : 332.48 g/mol

- Substituents : Two chlorines at the 3- and 5-positions of the phenyl ring.

- Key Differences : Enhanced polarity and hydrogen-bonding capacity due to additional chlorine atoms.

- Applications: Potential use in herbicides and fungicides .

2-Bromobenzyl-(4-iso-propylphenyl)ether

Table 2: Comparative Analysis of Structural Analogs

| Compound | Molecular Weight (g/mol) | Key Substituents | Applications |

|---|---|---|---|

| This compound | 297.58 | 2-Br, 4-Cl | Pharma intermediates, agrochemicals |

| 2-Bromobenzyl-(4-tert-butylphenyl)ether | 361.32 | 2-Br, 4-tert-butyl | Lipid-soluble APIs |

| 4-Chlorophenyl phenyl ether | 204.65 | 4-Cl | Environmental standards |

| 2-Bromophenyl phenyl ether | 249.10 | 2-Br | Flame retardants |

| 3-(4-Bromophenoxy)benzyl... | 459.80 | Branched alkyl, 4-Br, 4-Cl | High-performance materials |

| 2-Bromobenzyl-(3,5-dichlorophenyl)ether | 332.48 | 2-Br, 3,5-Cl₂ | Herbicides, fungicides |

| 2-Bromobenzyl-(4-iso-propylphenyl)ether | 305.21 | 2-Br, 4-iso-propyl | Surfactants, fragrances |

Physicochemical and Regulatory Considerations

- Polarity and Solubility : Chlorine and bromine substituents increase molecular polarity, enhancing solubility in organic solvents like dichloromethane and ethyl acetate . Bulky groups (e.g., tert-butyl, iso-propyl) reduce water solubility.

- Thermal Stability : Halogenated ethers generally exhibit high thermal stability, making them suitable for high-temperature reactions .

Biological Activity

2-Bromobenzyl-(4-chlorophenyl)ether is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by recent research findings and data.

This compound is characterized by the following structural formula:

This compound features a bromobenzyl group and a chlorophenyl ether moiety, which contribute to its biological activity through various mechanisms.

Anticancer Activity

Recent studies have demonstrated that derivatives of 2-bromobenzyl compounds exhibit significant anticancer properties. For instance, compounds structurally related to this compound have been shown to inhibit topoisomerases I and II, enzymes critical for DNA replication and transcription.

- Mechanism : The compound acts as a dual inhibitor, disrupting the function of topoisomerases, leading to apoptosis in cancer cells. In vitro studies using MCF-7 breast cancer cells revealed that these compounds could induce G2/M phase cell cycle arrest and increase levels of cleaved caspase-3, indicating apoptotic activity .

- Case Study : A study reported that a similar compound exhibited IC50 values in the range of 10-33 nM against MCF-7 cells, demonstrating potent antiproliferative effects .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. Compounds in this class have shown selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.

- Research Findings : In a comparative study, 2-bromobenzyl derivatives were found to inhibit COX-2 activity more effectively than COX-1, suggesting a favorable safety profile for anti-inflammatory applications .

Antimicrobial Activity

The antimicrobial properties of the compound have been explored as well. Research indicates that it possesses activity against various pathogens.

- Data Summary : A study highlighted that certain derivatives exhibited significant antimicrobial effects against Gram-positive and Gram-negative bacteria, supporting their potential use as therapeutic agents against infections .

Data Tables

| Activity Type | IC50 Values (nM) | Cell Line Tested | Mechanism of Action |

|---|---|---|---|

| Anticancer | 10 - 33 | MCF-7 | Topoisomerase inhibition |

| Anti-inflammatory | Selective COX-2 Inhibition | N/A | COX-2 inhibition |

| Antimicrobial | Varies | Various bacterial strains | Disruption of bacterial cell walls |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.